2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Triazole compounds, which include this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to mimic amide bonds , which allows them to interact with various biological targets. They are often seen in experimental drug candidates and approved drugs .
Biochemical Pathways
Triazole-pyrimidine hybrid compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
Tetrazoles, which are similar to triazoles, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid may have similar properties.
Result of Action
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
The synthesis of similar triazole compounds has been achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst , suggesting that the synthesis environment can influence the properties of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with sodium nitrite in an acidic medium to yield the triazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid
- 2-Methyl-5-ethyl-2H-1,2,3-triazole-4-carboxylic acid
Comparison: Compared to these similar compounds, 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can affect the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
2-ethyl-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-9-7-4(2)5(8-9)6(10)11/h3H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHPLTRAPHLPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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